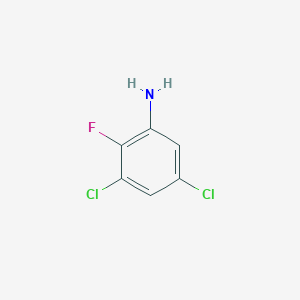

3,5-Dichloro-2-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHYENAVAPCCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394838-36-8 | |

| Record name | 3,5-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloro-2-fluoroaniline CAS number and molecular weight

Technical Guide: 3,5-Dichloro-4-fluoroaniline

This guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline, a halogenated aromatic amine that serves as a versatile building block in synthetic chemistry. Its unique substitution pattern offers opportunities for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Chemical Identity and Properties

A clear identification of a chemical substance is the foundation of all scientific work. The CAS number is a unique identifier that prevents ambiguity between different chemical entities.

| Property | Value | Source |

| CAS Number | 2729-34-2 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂FN | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

Physical and Chemical Properties:

While extensive experimental data for all physical properties is not always available, the following represents a summary of known or predicted characteristics.

| Property | Value |

| Appearance | Solid (form may vary) |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 3,5-Dichloro-4-fluoroaniline

The synthesis of halogenated anilines often involves multi-step processes, including nitration, reduction, and halogenation reactions. A plausible synthetic route to 3,5-Dichloro-4-fluoroaniline starts from a readily available precursor.

A common strategy for the synthesis of related compounds involves the reduction of a nitro group to an aniline. For instance, a method for preparing p-fluoroaniline involves the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure.

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway to 3,5-Dichloro-4-fluoroaniline, highlighting the key transformations.

Caption: A potential two-step synthesis of 3,5-Dichloro-4-fluoroaniline.

Experimental Protocol: Reduction of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is adapted from a general method for the reduction of nitroarenes and would require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Carefully add a reducing agent. For laboratory-scale synthesis, iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl) is a common choice. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Development

Halogenated anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline can influence the pharmacokinetic and physicochemical properties of the final compounds.

Potential Applications:

-

Pharmaceuticals: Fluoroanilines are integral to the development of anticancer, anti-inflammatory, and central nervous system (CNS) active drugs. The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline could be explored for the synthesis of novel therapeutic agents.

-

Agrochemicals: Many modern herbicides and insecticides are derived from halogenated anilines. This compound could serve as a precursor for new crop protection agents.

-

Materials Science: The unique electronic properties imparted by the fluorine and chlorine atoms make such compounds interesting for the synthesis of specialty dyes, pigments, and materials for electronics.

Workflow for a Suzuki Coupling Reaction:

A common application of such anilines in drug discovery is their use in cross-coupling reactions to build more complex molecular scaffolds.

Caption: A generalized workflow for a Suzuki coupling reaction involving a halogenated aniline.

Safety and Handling

Detailed safety information for 3,5-Dichloro-4-fluoroaniline is not available. However, based on the data for structurally similar compounds, such as other dichloroanilines and fluoroanilines, the following precautions should be taken.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (based on related compounds):

Halogenated anilines are generally considered to be toxic. They can be harmful if swallowed, in contact with skin, or if inhaled. Long-term exposure may have adverse health effects.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the chemical structure. While specific spectra for 3,5-Dichloro-4-fluoroaniline are not publicly available, the following are the expected key features in different spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to fluorine would show characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum would be a key tool for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

References

Synthesis routes for 3,5-Dichloro-2-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluoroaniline

Abstract

This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring vicinal fluorine and chlorine atoms along with a meta-dichloro arrangement, presents unique challenges and requires carefully considered synthetic strategies. This technical guide provides a comprehensive analysis of the primary synthesis routes to this compound, offering a critical evaluation of each pathway's merits and limitations. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific application, whether for lab-scale research or industrial production.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted aniline like this compound requires precise control over regioselectivity. The order of introducing the substituents—the amino group, the fluorine atom, and the two chlorine atoms—is paramount to achieving the target molecule efficiently. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most viable synthetic routes:

-

C-N Bond Formation (Late Stage): This strategy involves constructing the fully halogenated aromatic core first (1,3-dichloro-2-fluorobenzene), followed by the introduction of a nitrogen-containing functional group (e.g., a nitro group) and its subsequent reduction. This approach often provides excellent regiochemical control.

-

Halogenation of an Aniline Precursor: This approach begins with a simpler aniline derivative (e.g., 2-fluoroaniline) and introduces the chlorine atoms in a later step. While potentially shorter, this route's success hinges on controlling the directing effects of the existing substituents to achieve the desired 3,5-dichloro pattern.

The following diagram illustrates these divergent strategic pathways.

Caption: High-level retrosynthetic analysis for this compound.

Route 1: Synthesis via Nitration of a Dichlorofluorobenzene Precursor

This route is often preferred for its logical progression and superior control over isomer formation. The synthesis begins with the nitration of a pre-formed dichlorofluorobenzene and concludes with the reduction of the nitro group. The key to this strategy is the synthesis or procurement of the correct starting isomer, 1,3-dichloro-2-fluorobenzene.

Overall Workflow

The workflow for Route 1 is a robust two-step process following the initial synthesis of the halogenated starting material.

Caption: Workflow for the synthesis of this compound via Route 1.

Step-by-Step Experimental Protocol

Step A: Nitration of 1,3-Dichloro-2-fluorobenzene

The directing effects of the substituents determine the outcome of the electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the two chlorine atoms are also ortho-, para-directing but are more deactivating. The position C4 is sterically hindered by the two adjacent chlorine atoms. Nitration is therefore strongly directed to the C6 position, para to the fluorine atom, yielding the desired 3,5-dichloro-2-fluoronitrobenzene isomer with high selectivity.

-

Protocol:

-

To a cooled (0-5 °C) three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (oleum).

-

Slowly add 1,3-dichloro-2-fluorobenzene to the stirred acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate vessel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until TLC or GC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from ethanol or a similar solvent.

-

Step B: Reduction of 3,5-Dichloro-2-fluoronitrobenzene

The reduction of the nitro group to an amine in the presence of multiple halogen substituents requires a careful choice of reducing agent to prevent hydrodehalogenation.[1] Catalytic hydrogenation is highly effective, but the catalyst choice is critical. While Pd/C is a common choice for nitro reductions, it is also known to cause dehalogenation of aryl chlorides.[1] Raney Nickel is an excellent alternative that effectively reduces the nitro group while minimizing the loss of chlorine atoms.[1][2]

-

Protocol:

-

Charge a pressure reactor (autoclave) with 3,5-dichloro-2-fluoronitrobenzene, a solvent such as methanol or ethanol, and a catalytic amount of water-wet Raney Nickel (approx. 5-10% by weight).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

-

Heat the reaction to 40-60 °C. The reaction is exothermic and may require cooling to maintain the set temperature.

-

Monitor the reaction progress by the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with water or solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization.

-

Data Summary for Route 1

| Step | Key Reagents | Typical Conditions | Typical Yield | Purity (Post-Purification) |

| Nitration | HNO₃, H₂SO₄ | 0-15 °C, 3-5 h | 85-95% | >98% |

| Reduction | H₂, Raney Ni, Methanol | 50-100 psi H₂, 40-60 °C | 90-98% | >99% |

| Overall | ~76-93% |

Route 2: Synthesis via Halogenation of 2-Fluoroaniline

This approach begins with a more readily available starting material, 2-fluoroaniline. The strategy involves protecting the amine, performing a dichlorination, and then deprotecting to yield the final product. The critical challenge in this route is achieving the desired 3,5-dichlorination regioselectivity.

Overall Workflow

This multi-step process requires careful control at the chlorination stage to manage isomer formation.

Caption: Workflow for the synthesis of this compound via Route 2.

Step-by-Step Experimental Protocol

Step A: Acetylation of 2-Fluoroaniline

The amino group is first protected as an acetamide. This serves two purposes: it reduces the activating nature of the amine, preventing over-halogenation, and its steric bulk can help direct the incoming electrophiles.[3]

-

Protocol:

-

Dissolve 2-fluoroaniline in a suitable solvent like glacial acetic acid or dichloromethane.

-

Cool the solution to 0-10 °C.

-

Slowly add acetic anhydride (1.0-1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor for completion by TLC.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid N-(2-fluorophenyl)acetamide by filtration, wash with water, and dry. The product is often pure enough for the next step without further purification.

-

Step B: Dichlorination of N-(2-fluorophenyl)acetamide

This is the most critical and challenging step. The acetamido group and the fluorine atom are both ortho-, para-directing. Chlorination will occur at the positions activated by these groups (C3, C4, C5, C6). Achieving selective dichlorination at the 3- and 5-positions requires carefully controlled conditions to avoid the formation of mono-chlorinated and other di-chlorinated isomers. Using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a polar solvent can offer better control than using chlorine gas.

-

Protocol:

-

Dissolve N-(2-fluorophenyl)acetamide in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-chlorosuccinimide (NCS) (slightly more than 2.0 equivalents) in portions to the solution at room temperature.

-

Heat the mixture gently (e.g., 50-70 °C) and monitor the reaction progress by GC or HPLC. The reaction may take several hours.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with sodium bisulfite solution (to quench any remaining NCS) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the desired N-(3,5-dichloro-2-fluorophenyl)acetamide.

-

Step C: Hydrolysis of N-(3,5-Dichloro-2-fluorophenyl)acetamide

The final step is the removal of the acetyl protecting group to reveal the target aniline. This can be achieved under either acidic or basic conditions.

-

Protocol (Acidic Hydrolysis):

-

Suspend the purified N-(3,5-dichloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

Data Summary for Route 2

| Step | Key Reagents | Typical Conditions | Typical Yield | Purity (Post-Purification) |

| Acetylation | Acetic Anhydride | 0 °C to RT, 1-2 h | >95% | >98% |

| Dichlorination | N-Chlorosuccinimide | 50-70 °C, 4-12 h | 30-50% (isolated) | >97% |

| Hydrolysis | HCl, Ethanol | Reflux, 4-8 h | >90% | >99% |

| Overall | ~25-45% |

Comparative Analysis and Conclusion

The choice between these two synthetic routes depends heavily on the specific goals of the research or production campaign.

| Parameter | Route 1 (from Dichlorofluorobenzene) | Route 2 (from 2-Fluoroaniline) |

| Number of Steps | 2 (post-starting material synthesis) | 3 |

| Overall Yield | High (~76-93%) | Moderate to Low (~25-45%) |

| Regiocontrol | Excellent | Poor to Moderate; requires extensive purification |

| Starting Material | 1,3-Dichloro-2-fluorobenzene (less common) | 2-Fluoroaniline (readily available) |

| Scalability | High; reactions are generally clean. | Moderate; purification of isomers is difficult on a large scale. |

| Key Challenge | Synthesis/sourcing of the starting material. | Controlling regioselectivity during dichlorination. |

For applications where high purity and yield are critical, Route 1 is unequivocally the superior strategy . Its excellent control over regioselectivity during the nitration step ensures a clean conversion to the desired intermediate, which is then efficiently reduced to the final product. While the starting material, 1,3-dichloro-2-fluorobenzene, is less common than 2-fluoroaniline, the high overall yield and straightforward purification often justify the initial investment in its synthesis or procurement.

Route 2 , while starting from a more accessible precursor, is hampered by the difficult and low-yielding dichlorination step. The formation of multiple isomers necessitates extensive chromatographic purification, which is often impractical and costly for large-scale production. Therefore, Route 2 is better suited for small-scale laboratory synthesis where the exploration of different halogenation conditions might be of academic interest.

For researchers and drug development professionals, focusing on a reliable supply chain for 1,3-dichloro-2-fluorobenzene to enable the execution of Route 1 is the most logical and economically viable path to obtaining high-quality this compound.

References

The Strategic Role of Polychloro-fluoroanilines in Modern Synthesis: A Technical Guide Focused on the 3,4-Dichloro-2-fluoroaniline Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Specificity

In the landscape of fine chemical intermediates, specific substitution patterns on an aromatic scaffold are paramount for directing reactivity and defining the final properties of a target molecule. The requested topic, 3,5-Dichloro-2-fluoroaniline , represents one such specific isomer within the broader class of polychloro-fluoroanilines. While this class is critical in pharmaceutical and agrochemical development, publicly accessible, detailed literature on the synthesis and application of the 3,5-dichloro-2-fluoro isomer is sparse.

To provide a robust and scientifically grounded guide, this document will focus on the closely related and well-documented intermediate, 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) . The principles of synthesis, reactivity, and application discussed herein are representative of this class of compounds and provide a strong, illustrative foundation for researchers working with similarly substituted aniline building blocks.

Introduction: The Power of Halogenation in Drug Design

Halogenated anilines are foundational building blocks in medicinal chemistry. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto an aniline framework imparts a unique combination of steric and electronic properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.[1][2] Chlorine atoms provide additional steric bulk and electronic influence, offering multiple vectors for subsequent chemical modification.[3]

3,4-Dichloro-2-fluoroaniline is an exemplar of this molecular design strategy. It serves as a vital, high-purity precursor for sophisticated pharmaceutical agents, particularly in the development of targeted therapies.[4] This guide elucidates the synthesis, reactivity, and practical application of this intermediate, providing field-proven insights for its effective use in complex synthetic campaigns.

Physicochemical & Structural Data

A precise understanding of a starting material's properties is a prerequisite for successful and reproducible synthesis. The key data for 3,4-Dichloro-2-fluoroaniline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 886762-39-6 | [4] |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | Typically an off-white to yellow or brown solid | |

| IUPAC Name | 3,4-Dichloro-2-fluoroaniline | |

| Synonyms | 3,4-Dichloro-2-fluorobenzenamine |

Synthesis & Manufacturing Logic

The synthesis of highly substituted anilines like 3,4-dichloro-2-fluoroaniline generally relies on a robust and scalable route, often culminating in the reduction of a nitroaromatic precursor. This approach is favored in industrial settings because the nitration of halogenated benzenes is a well-understood and high-yielding transformation, and the subsequent reduction of the nitro group to an amine is typically efficient.

A logical, multi-step synthesis pathway often begins with a less complex halogenated benzene and proceeds through sequential nitration and halogenation steps to build the required substitution pattern before the final reduction.

Caption: Conceptual synthesis route for 3,4-dichloro-2-fluoroaniline.

Causality in Synthesis:

-

Starting Material Selection: The choice of starting material is dictated by the directing effects of the existing substituents. The halogen atoms are ortho-, para-directing but deactivating. The synthetic design must account for these effects to achieve the desired regiochemistry in the nitration step.

-

Reduction Method: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a common industrial method due to its high efficiency and clean workup.[5][6] Alternative methods like reduction with metals in acidic media (e.g., Fe or SnCl₂ in HCl) are also effective and can be chosen based on substrate compatibility and cost.

Chemical Reactivity and Strategic Transformations

The utility of 3,4-dichloro-2-fluoroaniline as an intermediate stems from its predictable, yet versatile, reactivity. The interplay between the amino group and the three electron-withdrawing halogen substituents governs its behavior in subsequent synthetic steps.

Caption: Reactivity map of 3,4-dichloro-2-fluoroaniline in API synthesis.

-

Nucleophilicity of the Amino Group: The potent electron-withdrawing effects of the two chlorine atoms and the ortho-fluorine atom significantly reduce the electron density on the nitrogen. This makes the amine group a substantially weaker base and nucleophile compared to aniline. Consequently, reactions at the nitrogen, such as acylation or alkylation, often require more forcing conditions or stronger electrophiles.

-

Diazotization and Sandmeyer Reactions: Despite its reduced basicity, the amino group can be reliably converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions, providing a powerful tool for further functionalization of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to SNAr. The fluorine atom, being the most electronegative and often a better leaving group in SNAr, is the most likely site for substitution by strong nucleophiles. This pathway is a cornerstone for building complex heterocyclic systems fused to the aniline ring.

-

Metal-Catalyzed Cross-Coupling: The aniline can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex diarylamines. The C-Cl bonds can also be activated for Suzuki, Sonogashira, or other cross-coupling reactions, though this typically requires conversion of the amine to a less coordinating directing group first.

Application in Drug Discovery: A Building Block for Targeted Therapies

The unique substitution pattern of 3,4-dichloro-2-fluoroaniline makes it an ideal starting material for complex molecules where precise spatial and electronic properties are required. It is explicitly identified as a key building block in the synthesis of advanced pharmaceutical agents, including targeted therapies.[4] The presence of multiple halogen atoms provides distinct handles for sequential, regioselective reactions, allowing for the efficient construction of a molecular scaffold. This is particularly valuable in the synthesis of kinase inhibitors and other targeted agents where specific interactions with a protein's active site are essential for efficacy.

Experimental Protocol: N-Acetylation of 3,4-Dichloro-2-fluoroaniline

This protocol describes a standard N-acetylation, a common first step to protect the amine or to introduce an acetyl moiety as part of a larger pharmacophore. This procedure is representative and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize N-(3,4-dichloro-2-fluorophenyl)acetamide.

Materials:

-

3,4-Dichloro-2-fluoroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic or as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Caption: Step-by-step workflow for a typical N-acetylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-2-fluoroaniline (1.0 eq) in dichloromethane. Add pyridine (e.g., 0.1 eq as a catalyst or use as the solvent).

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3,4-dichloro-2-fluorophenyl)acetamide.

Self-Validating System: The success of this protocol is validated at multiple stages. TLC is used to confirm the full consumption of the starting material and the formation of a new, less polar product spot. The aqueous washes in the workup are designed to systematically remove specific impurities (base, acid), and the final purification step provides a product whose identity and purity can be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.

Safety and Handling

As a member of the chloroaniline class of compounds, 3,4-dichloro-2-fluoroaniline and its relatives must be handled with care. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, the hazards are expected to be similar to those of related compounds like 3-chloro-2-fluoroaniline.[7]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If inhalation risk is high, use an appropriate respirator with an organic vapor cartridge.

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling & Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

Polychloro-fluoroanilines, exemplified by 3,4-dichloro-2-fluoroaniline, are high-value chemical intermediates that are indispensable to modern drug discovery. Their carefully arranged halogen substituents provide a unique chemical handle for building molecular complexity, enabling the synthesis of targeted therapeutics that can address significant unmet medical needs. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher aiming to leverage these powerful building blocks in their synthetic programs.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 7. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2729-34-2 Cas No. | 3,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]

Solubility and stability of 3,5-Dichloro-2-fluoroaniline

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dichloro-2-fluoroaniline: Solubility and Stability

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, provides a comprehensive framework based on first principles of physical organic chemistry, data from structurally similar analogs, and detailed, field-proven experimental protocols to enable researchers to determine these critical parameters. As a Senior Application Scientist, the emphasis is placed on the causality behind experimental choices and the establishment of robust, self-validating methodologies.

Introduction to this compound

This compound is a halogenated aromatic amine, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chloro and fluoro substituents on the aniline ring imparts unique electronic and steric properties, making it a molecule of interest for targeted synthesis. An understanding of its solubility and stability is paramount for any application, governing everything from reaction kinetics and purification strategies to formulation and shelf-life.

This guide provides a predictive analysis of these properties and, more importantly, furnishes the detailed experimental workflows required to quantify them, thereby bridging the existing data gap for researchers in drug discovery and chemical development.

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2106-04-9 |

| Molecular Formula | C₆H₅Cl₂FN |

| Molecular Weight | 180.01 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)F)Cl |

| InChI Key | XWBTZHDDWRNOQH-UHFFFAOYSA-N |

Predictive Analysis of Solubility

The solubility of a compound is dictated by the principle of "similia similibus solvuntur" or "like dissolves like." The interplay of intermolecular forces between the solute (this compound) and the solvent determines the extent of dissolution.

Intermolecular Forces Analysis

The structure of this compound presents several key functional groups that influence its interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This is the most significant contributor to its solubility in protic solvents.

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create strong C-Cl and C-F bonds, resulting in a significant molecular dipole moment. This allows for strong interactions with polar aprotic solvents.

-

Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for weaker London dispersion forces, which will govern its limited solubility in non-polar solvents.

Based on this analysis, a qualitative solubility profile can be predicted. This approach is crucial in early-stage development for selecting appropriate solvent systems for synthesis and purification, minimizing experimental iterations. For structurally similar compounds like 3-Chloro-4-fluoroaniline, good solubility has been noted in polar protic solvents like methanol.[2]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding capability of the -NH₂ group with the solvent's -OH group. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Strong dipole-dipole interactions between the halogenated ring and the polar solvent. |

| Non-Polar | Hexane, Toluene | Low | Dominated by weak van der Waals forces; lack of favorable polar interactions.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | "Like dissolves like" principle applies due to the presence of chlorine atoms on both solute and solvent. |

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality in Method Design

-

Why an Isothermal System? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) ensures that the measured value is consistent and reproducible.

-

Why Shake for 24-48 Hours? Many compounds, particularly crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. The presence of undissolved solid at the end confirms the solution is saturated.

-

Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and linear analytical technique, making it ideal for accurately quantifying the concentration of the dissolved analyte in the supernatant.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. "Excess" is critical and is confirmed by the visual presence of solid material after the equilibration period.

-

Equilibration: Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Sample Collection: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.

-

Dilution: Immediately dilute the filtered sample with a known volume of mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration based on a standard calibration curve.

Visualization of Experimental Workflow

Stability Profile and Forced Degradation

Assessing the chemical stability of this compound is critical for determining appropriate storage conditions and predicting its degradation pathways. A forced degradation study is an essential component of this assessment.

Predictive Stability Analysis

The molecular structure suggests several potential liabilities:

-

Oxidative Degradation: The electron-rich aniline moiety is susceptible to oxidation, which can lead to coloration and the formation of complex polymeric impurities. Safety data for related compounds frequently lists strong oxidizing agents as incompatible materials.[4][5][6]

-

Photostability: Aromatic amines can be sensitive to light, potentially leading to free-radical-mediated degradation.

-

pH Sensitivity: While generally stable, extreme pH conditions could potentially lead to hydrolysis or other reactions, although this is less likely for the robust chloro- and fluoro-substituents on the aromatic ring.

Plausible Degradation Pathway

While specific pathways for this molecule are not published, a common degradation route for anilines involves oxidation. A plausible initial step is the oxidation of the amine to a nitroso or nitro derivative, followed by potential polymerization.

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradants and the development of a stability-indicating analytical method.

Causality in Stress Condition Selection

The conditions are chosen to mimic potential storage and handling scenarios and to probe all likely degradation mechanisms.

-

Acid/Base Hydrolysis: Tests stability in extreme pH environments.

-

Oxidation: Simulates exposure to air or residual oxidizing agents.

-

Thermal: Evaluates stability at elevated temperatures.

-

Photolytic: Assesses degradation upon exposure to light, as specified by ICH guideline Q1B.

Table 3: Recommended Conditions for Forced Degradation Study

| Stress Condition | Reagent / Condition | Rationale |

| Acidic | 0.1 M HCl, 60 °C | To test for acid-catalyzed degradation. |

| Basic | 0.1 M NaOH, 60 °C | To test for base-catalyzed degradation. |

| Oxidative | 3% H₂O₂, RT | To induce oxidative degradation of the amine. |

| Thermal | 80 °C (Solid & Solution) | To assess heat sensitivity. |

| Photolytic | ICH Q1B compliant light source | To evaluate light sensitivity. |

Step-by-Step Methodology

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

-

Stress Application: Expose the solutions to the conditions outlined in Table 3. Include a control sample protected from stress.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24 hours).

-

Neutralization: Quench the reactions as appropriate (e.g., neutralize acidic/basic samples) before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all major degradation products. A photodiode array (PDA) detector is essential for assessing peak purity.

Visualization of Forced Degradation Workflow

Safety, Handling, and Storage

Given its structure as a halogenated aniline, this compound should be handled with care. Data from analogous compounds indicate potential for toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5][7][8][9]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Conclusion

While direct experimental data for this compound remains scarce in public literature, a robust scientific approach allows for a strong predictive understanding of its core physicochemical properties. Its solubility is expected to be highest in polar solvents, driven by the hydrogen bonding and dipolar nature of the molecule. Its stability is primarily threatened by oxidative conditions. The detailed experimental protocols provided in this guide equip researchers with the necessary tools to definitively quantify the solubility and stability of this compound, enabling its effective use in research and development while ensuring safety and reproducibility.

References

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. 3,5-dichloro-4-fluoroaniline CAS#: 2729-34-2 [m.chemicalbook.com]

An In-Depth Technical Guide to the Health and Safety of 3,5-Dichloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Methodological Approach

The safety protocols and hazard assessments herein are synthesized from publicly available data for structurally analogous compounds, including various dichloroanilines and chloro-fluoroanilines.[1][2][3][4][5] This methodology allows us to construct a robust and cautious safety profile, assuming that 3,5-Dichloro-2-fluoroaniline will exhibit hazards characteristic of its chemical class. The primary objective is to ensure the highest level of safety by treating the compound with the caution merited by its most hazardous analogues.

Section 2: Synthesized Hazard Profile and Classification

Based on data from its analogues, this compound should be considered a highly hazardous substance. The compound is predicted to be toxic via oral, dermal, and inhalation routes of exposure.[2][6] It is also expected to cause significant skin and eye irritation and may lead to organ damage with repeated exposure.[1][2] Furthermore, like many chlorinated aromatic compounds, it is presumed to be very toxic to aquatic life with long-lasting effects.[6]

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[6] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][7][8] |

| Serious Eye Damage/Irritation | Category 1 / 2A | Danger | H318/H319: Causes serious eye damage/irritation.[1][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[6] |

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation must be implemented. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

-

Elimination/Substitution : The most effective control is to remove the hazard. In a research context, investigate if a less toxic analogue or alternative synthetic route can achieve the desired outcome.

-

Engineering Controls : These controls physically separate the user from the hazard. All handling of this compound must be performed within a certified chemical fume hood or similar ventilated enclosure to prevent inhalation of dust or vapors.[9]

-

Administrative Controls : These are work practices and procedures that reduce exposure. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, clearly labeling all containers, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE) : PPE is essential but should not be the primary means of protection. It is used to protect the user from exposure when engineering and administrative controls cannot completely remove the risk.

Section 4: Standard Operating Procedures (SOPs)

This protocol is a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.

-

Step 1: Pre-Handling Verification

-

Action: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Ensure the work area is clean and uncluttered.

-

Rationale: An engineering control is the primary barrier against inhalation exposure. A cluttered workspace increases the risk of spills and accidents.

-

-

Step 2: Donning PPE

-

Action: Don all required PPE as detailed in Table 2. Inspect gloves for any signs of degradation or punctures.

-

Rationale: Ensures a complete barrier against dermal and eye exposure before the primary container is opened.

-

-

Step 3: Weighing and Transfer

-

Action: Perform all manipulations, including weighing and transferring, deep within the fume hood. Use a tared, sealed container for weighing to minimize contamination of the balance.

-

Rationale: Minimizes the escape of fine particulates into the breathing zone of the operator and the laboratory environment.

-

-

Step 4: Post-Handling Decontamination

-

Action: Carefully clean all spatulas and glassware that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating agent.

-

Rationale: Prevents cross-contamination and accidental exposure of subsequent users of the space.

-

-

Step 5: Storage

-

Action: Ensure the container is tightly closed and the label is intact and legible. Store in a locked, dedicated cabinet for toxic chemicals, away from incompatible materials like strong oxidizing agents.[1][10] The storage area must be cool, dry, and well-ventilated.[1]

-

Rationale: Proper storage prevents accidental release, degradation of the compound, and dangerous reactions with incompatible materials.

-

Table 2: Recommended Personal Protective Equipment

| Area | Required PPE | Specification/Standard | Rationale |

|---|---|---|---|

| Hands | Double-gloving with nitrile gloves. | ASTM F739 or EN 374 | Halogenated anilines can be absorbed through the skin.[11] Double-gloving provides an extra layer of protection against tears and potential rapid permeation. |

| Body | Flame-resistant lab coat, fully buttoned with tight cuffs. | NFPA 2112 | Protects skin and personal clothing from splashes and spills. |

| Eyes | Chemical safety goggles. | ANSI Z87.1 / EN166 | Protects against splashes and dust. Given the risk of serious eye damage, this is mandatory.[1] |

| Face | Face shield (in addition to goggles). | ANSI Z87.1 / EN166 | Required when there is a significant risk of splashing, such as when handling larger quantities or solutions. |

| Respiratory | NIOSH/MSHA-approved respirator. | EN 149 | A respirator with particulate filters (or organic vapor/acid gas cartridges for solutions) may be required if engineering controls fail or during a large spill cleanup.[2][10] |

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

-

Evacuate and Alert: Alert personnel in the immediate area. Restrict access.

-

Assess the Situation: Only attempt cleanup if you are trained and have the correct PPE. For larger spills, evacuate the lab and call emergency services.

-

Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles with a face shield. A respirator may be necessary.

-

Contain and Absorb: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1]

-

Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][12]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

-

Report: Fully document the incident according to institutional guidelines.

The following flowchart outlines the immediate actions required following an exposure. All exposures, regardless of perceived severity, must be followed by a professional medical evaluation.[3]

Section 6: Waste Disposal

All materials contaminated with this compound, including the compound itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

-

Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: Disposal must be handled by a licensed professional waste disposal service or through your institution's EHS department.[12] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[13]

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. fishersci.com [fishersci.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. carlroth.com:443 [carlroth.com:443]

Introduction: The Strategic Importance of 3,5-Dichloro-2-fluoroaniline

An In-Depth Technical Guide to the Key Starting Materials and Synthetic Routes for 3,5-Dichloro-2-fluoroaniline

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a fluorine atom ortho to the amine and two chlorine atoms in a meta arrangement—provides a unique combination of electronic properties and steric hindrance, making it a valuable precursor for targeted molecular design. The strategic placement of these halogens allows for selective downstream functionalization, such as in the formation of heterocyclic systems or through metal-catalyzed cross-coupling reactions.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural outlines to explore the chemical rationale behind the selection of starting materials and reaction pathways, offering a comparative analysis to inform laboratory and process chemistry decisions. The focus is on providing a self-validating framework, grounded in established chemical principles and supported by authoritative references.

Overview of Primary Synthetic Strategies

The synthesis of a polysubstituted aniline like this compound is non-trivial. The challenge lies in achieving the precise regiochemistry of the three halogen substituents and the amine group. Two principal strategies dominate the synthetic landscape, each with distinct advantages and considerations regarding starting material availability, reaction control, and overall efficiency.

-

The Nitroaromatic Reduction Pathway: This is arguably the most direct and common approach. It involves the synthesis of a nitrobenzene precursor with the correct halogenation pattern (1,3-dichloro-2-fluoro-5-nitrobenzene), followed by the reduction of the nitro group to an amine. This strategy leverages the powerful directing effects of substituents in electrophilic aromatic substitution and the reliability of nitro group reduction.

-

The Aniline Modification Pathway (via Diazotization): This route begins with a more complex aniline precursor and modifies its substituents to arrive at the target molecule. A key transformation in this strategy often involves the diazotization of an amino group, which is then removed and replaced with hydrogen (reductive deamination). This pathway can be advantageous if a specific aniline precursor is more readily available than the corresponding nitroaromatic compound.

The following diagram illustrates these divergent strategic approaches.

Industrial production of 3,5-Dichloro-2-fluoroaniline

An In-Depth Technical Guide to the Industrial Production of 3,5-Dichloro-2-fluoroaniline

Abstract

This compound is a key chemical intermediate whose structural motifs are of significant interest in the development of advanced pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of a robust and scalable industrial synthesis pathway for its production. The proposed three-step synthesis begins with the readily available starting material, 2-fluoroaniline. The process involves an initial protection of the amine functionality via acetylation, followed by a regioselective dichlorination, and concluding with a hydrolytic deprotection to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, process optimization considerations, and critical safety and handling procedures, designed for researchers, chemists, and drug development professionals.

Introduction

Chemical Profile of this compound

-

Chemical Name: this compound

-

Molecular Formula: C₆H₄Cl₂FN

-

Molecular Weight: 179.01 g/mol

-

Structure: (Self-generated image, not from search results)

-

Significance: This molecule incorporates a unique substitution pattern on the aniline ring. The presence of two chlorine atoms and a fluorine atom significantly influences its electronic properties and reactivity, making it a valuable building block for creating complex target molecules with specific biological activities.

Industrial Significance and Applications

Halogenated anilines are foundational precursors in organic synthesis. The specific arrangement of halogens in this compound makes it a strategic intermediate for synthesizing a range of specialized chemicals. Its derivatives are investigated for use as active ingredients in fungicides, herbicides, and pharmaceutical compounds, where the halogen substituents can enhance efficacy, metabolic stability, and binding affinity to biological targets.

Rationale for the Selected Synthesis Pathway

The chosen synthetic route is designed for industrial scalability, cost-effectiveness, and control over product purity. The pathway commences with 2-fluoroaniline, a widely available and relatively inexpensive starting material. The three-step approach—protection, chlorination, and deprotection—is a classic and well-understood strategy in industrial organic synthesis that allows for high yields and regiochemical control.

-

Protection: Acetylation of the highly activating amino group prevents unwanted side reactions during chlorination and helps direct the incoming electrophiles to the desired positions.

-

Regioselective Chlorination: The acetyl group directs chlorination to the para and ortho positions. In the 2-fluoroacetanilide intermediate, the position para to the acetamido group (position 5) and one of the ortho positions (position 3) are targeted for chlorination.

-

Deprotection: A straightforward hydrolysis step efficiently removes the acetyl group to reveal the final product with high fidelity.

Proposed Synthesis Pathway: A Multi-Step Approach

Overall Reaction Scheme

The industrial production of this compound can be achieved through the following three-step reaction sequence.

Topic: 3,5-Dichloro-2-fluoroaniline: A Privileged Scaffold for Modern Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3,5-dichloro-2-fluoroaniline scaffold is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing chlorine atoms and a bioisosterically significant fluorine atom, imparts desirable physicochemical properties that are keenly sought after in the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth analysis of the synthesis, structural modifications, and strategic applications of this compound and its analogues. We will explore the causality behind synthetic choices, detail key derivatization protocols, and examine how the specific arrangement of halogens influences biological activity, metabolic stability, and target engagement. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of Polychlorinated Fluoroanilines

Halogenated anilines are foundational components in the synthesis of a vast array of industrial and pharmaceutical compounds. The introduction of chlorine and fluorine atoms onto the aniline ring profoundly alters its electronic and steric properties. Chlorine, a common substituent in many FDA-approved drugs, enhances lipophilicity and can participate in halogen bonding, influencing ligand-receptor interactions[1]. Fluorine, often considered a "magic bullet" in drug development, offers a unique combination of small size, high electronegativity, and the ability to form strong C-F bonds.[2][3]. This often leads to improved metabolic stability, increased binding affinity, and modulated pKa, all of which are critical parameters in drug design[4].

The this compound core combines these features in a specific regioisomeric arrangement. The ortho-fluorine atom can influence the conformation of the amine group and participate in intramolecular hydrogen bonding, while the meta-chlorine atoms create a distinct electronic environment. This guide will dissect the synthetic accessibility of this and related scaffolds and showcase their derivatization potential for creating novel chemical entities.

Synthesis of the Core Scaffold and Key Analogues

The preparation of polychlorinated fluoroanilines is a multi-step process that requires careful control of regioselectivity. Direct halogenation of aniline is often unselective; therefore, syntheses typically begin with more elaborately substituted precursors. A common strategy involves the chlorination of a fluorinated nitrobenzene followed by reduction of the nitro group.

A representative synthesis for a close structural analogue, 3,5-dichloro-2,4-difluoroaniline, which serves as an intermediate for the pesticide teflubenzuron, illustrates this common industrial approach[5].

Workflow: Synthesis of 3,5-dichloro-2,4-difluoroaniline

Caption: Synthetic pathway for 3,5-dichloro-2,4-difluoroaniline.

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene[5]

-

Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add 2,4-difluoronitrobenzene (0.2 mol), iodine (2.0 g), and 98% concentrated sulfuric acid (50 mL).

-

Reaction: Heat the mixture to 160°C. Begin bubbling chlorine gas through the solution.

-

Expert Insight: Iodine serves as a Lewis acid catalyst, activating the chlorine for electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitro and fluoro groups deactivates the ring, necessitating harsh reaction conditions (high temperature and a strong acid solvent).

-

-

Monitoring & Workup: Maintain the reaction for 8 hours. After completion, cool the reaction mixture and carefully pour it into ice water. The product will precipitate or form an organic layer.

-

Purification: Separate the organic phase and wash it with an aqueous sodium hydroxide solution until neutral to remove residual acid. The crude 3,5-dichloro-2,4-difluoronitrobenzene can then be purified further by crystallization or distillation.

The subsequent reduction of the nitro group to an amine is a standard transformation, typically achieved with high yield via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing metals in acidic media (e.g., Fe or SnCl₂ in HCl).

Key Structural Analogues and Their Significance

Variations in the number and position of halogen substituents provide a diverse toolkit for fine-tuning molecular properties. The following table summarizes key structural analogues of the core scaffold, which are commercially available and serve as important starting materials.

| Compound Name | Structure | CAS Number | Key Applications & Insights |

| 3,5-Dichloroaniline | NH₂(C₆H₃)Cl₂ | 626-43-7 | A metabolite of the fungicide iprodione, used in studies of percutaneous absorption and environmental transformations[6]. |

| 3-Chloro-2-fluoroaniline | NH₂(C₆H₃)ClF | 2106-04-9 | A building block for synthesizing various halogenated heterocycles. Its physical properties like boiling point (214 °C) and density (1.324 g/mL) are well-characterized[7][8]. |

| 3-Chloro-5-fluoroaniline | NH₂(C₆H₃)ClF | 4863-91-6 | Extensively used in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for antiviral (influenza A) and anti-inflammatory (glucocorticoid receptor agonists) compounds[9]. |

| 3,5-Dichloro-2,4-difluoroaniline | NH₂(C₆H₁)Cl₂F₂ | 83121-15-7 | A key intermediate in the manufacture of the insecticide teflubenzuron[5]. |

Derivatization of the Aniline Moiety: Building Complexity

The primary amine of the this compound scaffold is a versatile functional handle for a wide range of chemical transformations common in drug discovery. These reactions allow for the introduction of diverse pharmacophores and linker groups to explore the structure-activity relationship (SAR).

Caption: Common derivatization reactions of the aniline core.

Protocol Example: Urea Formation

This protocol is adapted from the synthesis of benzoylurea insecticides, such as teflubenzuron[5].

-

Dissolution: Dissolve 3,5-dichloro-2,4-difluoroaniline (0.1 mol) in an inert solvent like toluene (50 mL).

-

Reaction: Heat the solution to reflux. Slowly add the desired isocyanate (e.g., 2,6-difluorobenzoyl isocyanate, 0.1 mol) dropwise while maintaining vigorous stirring.

-

Trustworthiness Principle: The reaction is self-validating. The formation of the urea product often results in a precipitate due to its higher melting point and lower solubility compared to the starting materials, providing a visual cue of reaction progress. The reaction is typically high-yielding and clean.

-

-

Completion: Continue refluxing for 4 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature. The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of fluorine and chlorine atoms makes the this compound scaffold particularly valuable for developing drug candidates. The principles of bioisosteric replacement and property modulation are central to its application.

Caption: Influence of halogenation on key drug-like properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also resistant to cleavage. Placing these halogens at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes can effectively "shield" the molecule, prolonging its half-life in the body[4].

-

pKa Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the aniline nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel binding) and ensuring proper ionization states for cell permeability and target engagement.

-

Binding Affinity: Fluorine and chlorine can act as weak hydrogen bond acceptors. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a key factor in ligand-protein binding. The introduction of these atoms can therefore provide new anchor points within a receptor's binding pocket, enhancing potency. Several anticancer and antiviral agents have been developed from fluorinated building blocks, demonstrating the success of this strategy[10][11][12].

Conclusion and Future Outlook

This compound and its structural analogues represent a class of "privileged" scaffolds. Their synthesis is well-established, and their unique electronic properties provide a robust platform for chemical exploration. The strategic combination of ortho-fluorine and meta-chlorine substituents offers medicinal chemists a powerful tool to address common challenges in drug development, including metabolic instability and insufficient binding affinity. Future research will likely focus on incorporating this scaffold into more complex heterocyclic systems and exploring its use in emerging fields such as covalent inhibitors and targeted protein degraders, where precise control over reactivity and conformation is paramount.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Computational Investigation of 3,5-Dichloro-2-fluoroaniline: A Methodological Framework for Drug Discovery and Materials Science

Abstract

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, 3,5-Dichloro-2-fluoroaniline presents a unique substitution pattern that is anticipated to confer specific electronic and steric properties, making it a molecule of significant interest for rational drug design and material science applications. This technical guide provides a comprehensive computational framework for the in-depth characterization of this compound. We will detail a multi-faceted computational approach, leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational analysis.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the aniline scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of two chlorine atoms and a fluorine atom in this compound is expected to create a unique electrostatic potential surface and dipole moment, which are critical determinants of its intermolecular interactions. A comprehensive understanding of these properties at a molecular level is paramount for its effective utilization.

Computational chemistry provides a powerful and cost-effective avenue to explore the chemical space of such molecules before embarking on extensive experimental synthesis and testing. This guide outlines a robust computational workflow to predict the key characteristics of this compound, thereby accelerating the research and development cycle.

Theoretical and Computational Methodologies

The cornerstone of a reliable computational study lies in the selection of appropriate theoretical methods and models. For a molecule like this compound, a combination of quantum mechanical and classical mechanics approaches is recommended to gain a holistic understanding.

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

DFT has emerged as the workhorse of computational quantum chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of organic molecules.

Causality Behind Method Selection: The choice of a functional and basis set is critical for accurate predictions. For halogenated aromatic compounds, hybrid functionals such as B3LYP are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, which is important for describing electron correlation. The 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to accurately model the lone pairs of electrons on the nitrogen and halogen atoms, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.

Molecular Dynamics (MD) for Simulating Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior and interactions with its environment, such as a solvent or a biological receptor.

Causality Behind Method Selection: The choice of a force field is paramount in MD simulations. For organic molecules, force fields like AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are well-established. These force fields have been parameterized to reproduce experimental data for a wide range of organic and biomolecules.

Computational Workflow: A Step-by-Step Guide

The following diagram illustrates the proposed computational workflow for the comprehensive study of this compound.